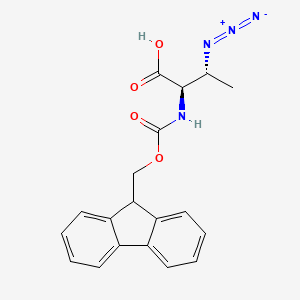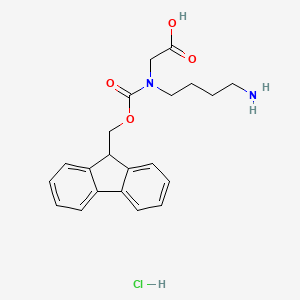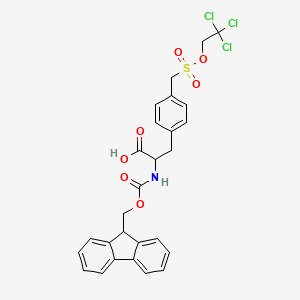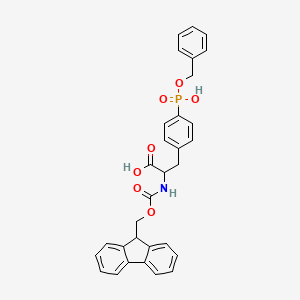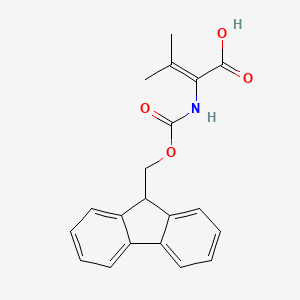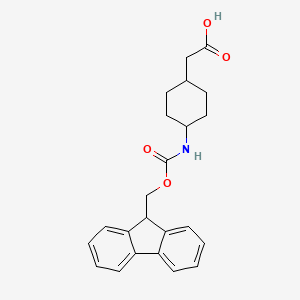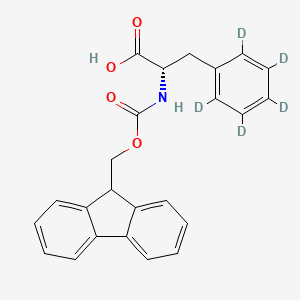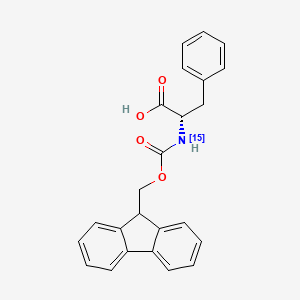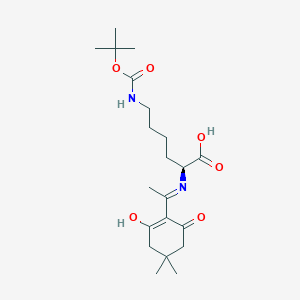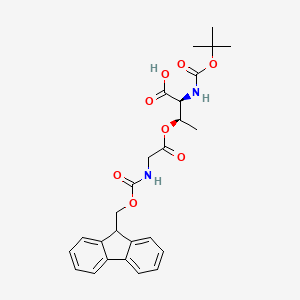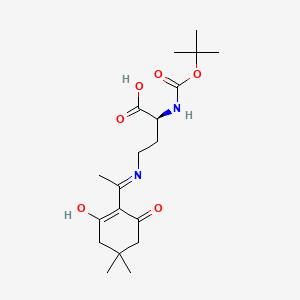
Boc-Dab(Dde)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-Dab(Dde)-OH” is a chemical compound used in scientific research . It’s also known as “Boc-Dab-OtBu” and is a specialty product for proteomics research .
Synthesis Analysis
The synthesis of “Boc-Dab(Dde)-OH” is a complex process that is typically carried out in a laboratory setting. The exact method of synthesis can vary, but it generally involves the reaction of specific chemical precursors in a controlled environment .Molecular Structure Analysis
The molecular structure of “Boc-Dab(Dde)-OH” is characterized by several key features. It contains a total of 59 bonds, including 31 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also includes 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
“Boc-Dab(Dde)-OH” is a solid compound . Its empirical formula is C13H27ClN2O4, and it has a molecular weight of 310.82 . Other physical and chemical properties, such as melting point, boiling point, and density, are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Boc-Dab(Dde)-OH, a chemical compound used in peptide synthesis, offers specificity and protection for amino acids during the assembly of peptide chains. Although the search intended to find direct applications of Boc-Dab(Dde)-OH, it provided insights into related fields where similar methodologies or compounds are utilized, underlining the importance of such chemical entities in advancing scientific research, particularly in drug delivery and disease treatment.
Applications in Drug Delivery Systems
Drug delivery systems (DDS) play a critical role in targeting and controlled release of drugs, enhancing the effectiveness of treatments. Boc-Dab(Dde)-OH, with its protective functionalities, is instrumental in the development of such systems, particularly in the context of boron neutron capture therapy (BNCT) for cancer treatment. BNCT relies on selective delivery of boron to cancer cells, using compounds like Boc-Dab(Dde)-OH to ensure high accumulation and precision targeting, thereby minimizing damage to adjacent healthy cells. Research highlights the potential of using liposomes, monoclonal antibodies, and WOW emulsions as boron delivery systems, underlining the significance of chemical precision in therapeutic applications (Yanagië et al., 2008).
Innovations in Photocatalysis
The development and modification of photocatalysts for environmental cleanup and energy applications is another area where compounds like Boc-Dab(Dde)-OH find relevance. Specifically, (BiO)2CO3-based photocatalysts have garnered attention for their potential in photocatalytic degradation of pollutants and hydrogen production. Research into enhancing the visible light-driven photocatalytic performance of such materials through modification strategies, possibly involving protective and functional groups akin to those in Boc-Dab(Dde)-OH, underscores the importance of chemical modification in environmental technologies (Ni et al., 2016).
Advancements in Organ-on-a-Chip Models
Organ-on-a-chip technologies, simulating physiological responses in vitro, represent a frontier in biomedical research where precision chemistry plays a pivotal role. The development of brain-on-a-chip models, for instance, necessitates the precise engineering of cellular environments, potentially involving compounds for selective interaction and protection of cellular components. Such research efforts aim to mimic the blood-brain barrier and neurovascular units, contributing significantly to our understanding of brain physiology and pathology (Cameron et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O6/c1-11(15-13(22)9-19(5,6)10-14(15)23)20-8-7-12(16(24)25)21-17(26)27-18(2,3)4/h12,22H,7-10H2,1-6H3,(H,21,26)(H,24,25)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFOGFBBBAQNFL-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Dab(Dde)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

